2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE
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Overview
Description
2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a trifluoroethyl group, a piperazine ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE typically involves multiple steps. One common method starts with the preparation of 2-(2,2,2-trifluoroethyl)piperazine, which is then reacted with a benzothiazole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-TRIFLUOROETHYL)PIPERAZINE: Shares the trifluoroethyl and piperazine moieties but lacks the benzothiazole group.
4-CHLORO-2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]PHENOL: Contains a similar piperazine structure but with different substituents.
Uniqueness
The uniqueness of 2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE lies in its combination of the trifluoroethyl, piperazine, and benzothiazole groups. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS.ClH/c15-14(16,17)9-19-5-7-20(8-6-19)13(21)12-18-10-3-1-2-4-11(10)22-12;/h1-4H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRZDXZGJDIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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